molecular formula C16H19N5O2 B2750478 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2195877-91-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone

Cat. No. B2750478
CAS RN: 2195877-91-7
M. Wt: 313.361
InChI Key: WSYYJTGGVWZQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound can be selectively synthesized by reacting 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature .


Chemical Reactions Analysis

The compound’s chemical reactivity may involve the triazole ring, which is known for its diverse applications. It can participate in cycloaddition reactions and potentially serve as a building block for more complex molecules .


Physical And Chemical Properties Analysis

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole scaffold has become a privileged structure in medicinal chemistry. Researchers have synthesized derivatives of this compound to evaluate their pharmacological activities. Notably, some 1,2,3-triazole-based compounds exhibit promising antiproliferative effects against cancer cells . Further investigations into the specific mechanisms and targets are ongoing.

Antiviral Agents

Given the global impact of viral infections, the search for effective antiviral agents remains crucial. Researchers have explored 1,2,3-triazole derivatives as potential candidates. These compounds may offer selectivity against specific virus genotypes, although challenges related to bioavailability and toxicity persist .

Fluorescent Imaging

Fluorescent probes based on 1,2,3-triazoles have been developed for cellular imaging. These probes exhibit favorable photophysical properties, allowing visualization of specific cellular components or processes. Researchers continue to explore their potential in live-cell imaging and disease diagnostics.

Safety and Hazards

The product is not intended for human or veterinary use and is for research purposes only.

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16(20-11-15(12-20)21-17-5-6-18-21)13-1-3-14(4-2-13)19-7-9-23-10-8-19/h1-6,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYYJTGGVWZQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone

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